molecular formula C12H14O6 B186322 (4-Acetyloxy-3,5-dimethoxyphenyl) acetate CAS No. 7702-17-2

(4-Acetyloxy-3,5-dimethoxyphenyl) acetate

Cat. No. B186322
CAS RN: 7702-17-2
M. Wt: 254.24 g/mol
InChI Key: TXEOMVPWWMJOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Acetyloxy-3,5-dimethoxyphenyl) acetate, commonly known as 4-AcO-DMT, is a synthetic psychedelic compound that belongs to the tryptamine family. It is a prodrug of psilocin, which is the primary psychoactive compound found in magic mushrooms. 4-AcO-DMT has gained popularity in recent years due to its similar effects to psilocin, making it a potential alternative to traditional psychedelic substances.

Mechanism Of Action

The mechanism of action of 4-AcO-DMT involves its conversion to psilocin, which then binds to serotonin receptors in the brain. Psilocin primarily binds to the 5-HT2A receptor, leading to the activation of various signaling pathways that result in altered perception and mood. The compound's psychoactive effects are thought to be due to its ability to disrupt the default mode network, leading to increased introspection and altered sense of self.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-AcO-DMT are similar to those of psilocin. The compound has been shown to increase the activity of the prefrontal cortex, which is involved in higher cognitive functions such as decision-making and self-awareness. It also increases the activity of the amygdala, which is involved in emotional processing. The compound's effects on serotonin receptors can lead to changes in mood, perception, and thought processes.

Advantages And Limitations For Lab Experiments

The advantages of using 4-AcO-DMT in lab experiments include its similar effects to psilocin, which makes it a potential tool for studying the neurobiology of consciousness and the treatment of mental health disorders. The compound's simple synthesis method also makes it readily available for research purposes. However, the compound's potential psychoactive properties must be taken into account when handling and administering it. Additionally, the legality of 4-AcO-DMT varies by country, which can limit its availability for research purposes.

Future Directions

For 4-AcO-DMT research include further exploration of its potential therapeutic uses in the treatment of mental health disorders. Research studies can also investigate the compound's effects on other serotonin receptors and their potential implications. Additionally, research can explore the compound's potential as a tool for studying the neurobiology of consciousness and its effects on brain connectivity.
Conclusion
In conclusion, 4-AcO-DMT is a synthetic psychedelic compound that has gained popularity in recent years due to its similar effects to psilocin. The compound's synthesis method is relatively simple, making it readily available for research purposes. 4-AcO-DMT has been used in various scientific research studies, and its potential therapeutic uses in the treatment of mental health disorders warrant further investigation. However, caution must be exercised when handling and administering the compound due to its potential psychoactive properties.

Synthesis Methods

The synthesis method of 4-AcO-DMT involves the reaction of psilocin with acetic anhydride. This reaction results in the acetylation of the hydroxyl group on the 4-position of the indole ring, producing 4-AcO-DMT. The synthesis of 4-AcO-DMT is relatively simple and can be performed using standard laboratory equipment. However, due to the compound's potential psychoactive properties, caution must be exercised when handling and synthesizing it.

Scientific Research Applications

4-AcO-DMT has been used in various scientific research studies due to its similar effects to psilocin. The compound has been shown to produce psychedelic effects such as altered perception, enhanced mood, and increased introspection. These effects make it a potential tool for studying the neurobiology of consciousness and the treatment of mental health disorders such as depression and anxiety. Research studies have also explored the use of 4-AcO-DMT in treating cluster headaches and migraines.

properties

CAS RN

7702-17-2

Product Name

(4-Acetyloxy-3,5-dimethoxyphenyl) acetate

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

IUPAC Name

(4-acetyloxy-3,5-dimethoxyphenyl) acetate

InChI

InChI=1S/C12H14O6/c1-7(13)17-9-5-10(15-3)12(18-8(2)14)11(6-9)16-4/h5-6H,1-4H3

InChI Key

TXEOMVPWWMJOGT-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC(=C(C(=C1)OC)OC(=O)C)OC

Canonical SMILES

CC(=O)OC1=CC(=C(C(=C1)OC)OC(=O)C)OC

Other CAS RN

7702-17-2

Origin of Product

United States

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